![molecular formula C9H8N2O B1582592 2-methyl-2H-indazole-3-carbaldehyde CAS No. 34252-54-5](/img/structure/B1582592.png)
2-methyl-2H-indazole-3-carbaldehyde
Overview
Description
2-Methyl-2H-indazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . The compound is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 2-methyl-2H-indazole-3-carbaldehyde is 1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .It should be stored at -20°C in sealed storage, away from moisture .
Scientific Research Applications
- Application : Researchers have investigated the antibacterial and antifungal potential of 2-methyl-2H-indazole-3-carbaldehyde. It could serve as a lead compound for developing novel antimicrobial agents .
- Application : Scientists have explored the anti-inflammatory effects of indazole compounds. 2-methyl-2H-indazole-3-carbaldehyde may inhibit inflammatory pathways, making it relevant for drug development .
- Application : Researchers utilize 2-methyl-2H-indazole-3-carbaldehyde as a building block for more complex molecules. It participates in diverse reactions, including cyclizations and functional group transformations .
- Application : Researchers study the fluorescence and absorption properties of 2-methyl-2H-indazole-3-carbaldehyde. These insights aid in designing fluorescent probes or sensors .
- Application : The compound participates in metal-catalyzed reactions to form 2H-indazoles. These reactions offer good yields and minimal byproducts, making them valuable in synthetic chemistry .
Antimicrobial Activity
Anti-Inflammatory Properties
Synthetic Intermediates
Photophysical Properties
Metal-Catalyzed Reactions
Safety and Hazards
2-Methyl-2H-indazole-3-carbaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions in the research of 2-methyl-2H-indazole-3-carbaldehyde and similar compounds involve the development of more efficient synthetic approaches, including reactions under catalyst- and solvent-free conditions . There is also interest in increasing the complexity and diversity of 2H-indazole derivatives through late-stage functionalization .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 2-methyl-2h-indazole-3-carbaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets through various mechanisms, potentially including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
It is known that indazole derivatives can affect a variety of biochemical pathways due to their wide range of bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 16018 , which could influence its bioavailability.
Result of Action
It is known that indazole derivatives can have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture .
properties
IUPAC Name |
2-methylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLSZQHLMZHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355907 | |
Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2H-indazole-3-carbaldehyde | |
CAS RN |
34252-54-5 | |
Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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